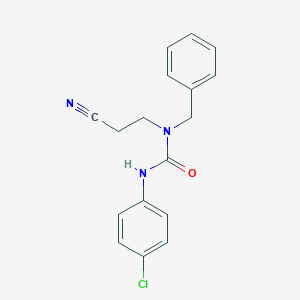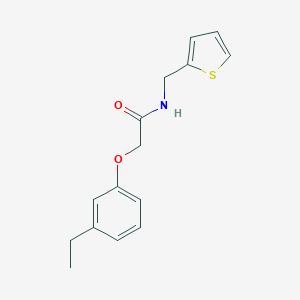![molecular formula C18H20N2O3 B240544 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240544.png)
4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide, also known as IMPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide is not fully understood. However, it has been proposed that 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins. For example, 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression. Inhibition of HDACs has been shown to induce apoptosis in cancer cells and also exhibit anti-inflammatory effects.
Biochemical and Physiological Effects:
4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been found to exhibit several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been reported to exhibit antioxidant activity by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide in lab experiments is its high purity and stability. 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide can be easily synthesized in large quantities and has been found to exhibit consistent biological activity. However, one of the limitations of using 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide. One area of research could focus on the development of novel 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide derivatives with improved solubility and biological activity. Another area of research could focus on the role of 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide in the treatment of other diseases such as diabetes and neurodegenerative diseases. Furthermore, the mechanism of action of 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide needs to be further elucidated to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide involves the reaction of 4-aminobenzamide with isopropyl chloroformate and N-methyl carbamate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as acetonitrile. The resulting product is then purified by column chromatography to obtain pure 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide. This method has been reported in several research papers and has been found to be efficient in producing high yields of pure 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide.
Aplicaciones Científicas De Investigación
4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities. In a recent study, 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study reported that 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has a potential role in the treatment of cancer and inflammatory diseases.
Propiedades
Nombre del producto |
4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide |
|---|---|
Fórmula molecular |
C18H20N2O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-methyl-4-[(4-propan-2-yloxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)23-16-10-6-14(7-11-16)18(22)20-15-8-4-13(5-9-15)17(21)19-3/h4-12H,1-3H3,(H,19,21)(H,20,22) |
Clave InChI |
ODNGKGMKFAXQJP-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)

![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)

![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)
![3-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240538.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide](/img/structure/B240539.png)
![4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240542.png)
![2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240547.png)
![2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240559.png)
![4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240584.png)
